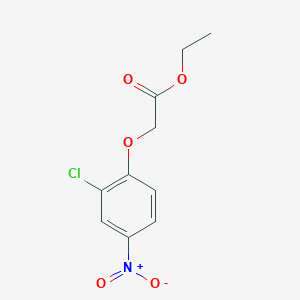

Ethyl 2-(2-chloro-4-nitrophenoxy)acetate

Description

Contextualization of Ethyl 2-(2-chloro-4-nitrophenoxy)acetate within the Broader Aryloxyacetate Class

Aryloxyacetates are organic compounds characterized by a phenoxyacetic acid core. This structure consists of a phenyl ring linked to an acetic acid moiety through an ether bond. This compound is a specific ester derivative within this large family. ebsco.com Its structure features a phenoxy group substituted with a chlorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring. This substituted aromatic ring is connected via an ether linkage to an acetate (B1210297) group, which has been esterified with ethanol (B145695).

The general structure of an ester is formed through the reaction of a carboxylic acid with an alcohol. pressbooks.pub In this case, the parent carboxylic acid is 2-(2-chloro-4-nitrophenoxy)acetic acid, and the alcohol is ethanol. The presence of the electron-withdrawing chloro and nitro substituents on the aromatic ring significantly influences the electronic properties of the molecule, distinguishing it from unsubstituted phenoxyacetate (B1228835) esters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₅ |

| Molecular Weight | 259.64 g/mol |

| Topological Polar Surface Area | 81.4 Ų |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Acceptor Count | 5 |

| Heavy Atom Count | 17 |

Data sourced from Guidechem. guidechem.com

Historical and Current Academic Research Trajectories in Phenoxyacetic Acid Derivatives

Historically, phenoxyacetic acid derivatives gained prominence as synthetic auxins, a class of plant growth regulators, which led to their widespread use as herbicides. jetir.org This agricultural application was a major driver of early research into this class of compounds.

Current academic research has diversified significantly, exploring the vast potential of the phenoxyacetic acid scaffold in medicinal chemistry and materials science. jetir.org Researchers are actively synthesizing and evaluating novel derivatives for a range of biological activities. nih.gov Key research trajectories include:

Anti-inflammatory Agents: The development of selective cyclooxygenase-2 (COX-2) inhibitors to manage inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Anticancer Agents: Synthesis of derivatives showing cytotoxic activity against various cancer cell lines, such as liver (HepG2) and breast (MCF-7) cancer cells. mdpi.com Some compounds have been investigated as potential apoptosis inducers. mdpi.comresearchgate.net

Antimicrobial and Antifungal Agents: Exploration of phenoxyacetic acid derivatives for activity against bacterial and fungal strains. jetir.orgnih.gov

Advanced Herbicides: Continued efforts to create new, more effective, and potentially more environmentally benign herbicides by modifying the core structure. researchgate.netresearchgate.net

This evolution from bulk agricultural chemicals to highly specific pharmacological agents illustrates a clear trajectory toward designing molecules with tailored biological functions.

Rationale for Investigating Substituted Phenoxyacetate Esters in Fundamental Chemical Biology and Environmental Science

The investigation of substituted phenoxyacetate esters like this compound is driven by compelling rationales in both chemical biology and environmental science.

In chemical biology , the phenoxyacetate moiety serves as a versatile scaffold. The ability to easily modify the substitution pattern on the phenyl ring and alter the ester group allows for the systematic exploration of structure-activity relationships (SAR). This approach is fundamental to drug discovery and the development of chemical probes to study biological processes. For instance, research into phenoxyacetic acid derivatives as COX-2 inhibitors has shown that specific substitutions can lead to high potency and selectivity. mdpi.com The synthesis of large libraries of these compounds allows for high-throughput screening to identify lead compounds for new therapeutic agents. nih.gov

In environmental science , the rationale is twofold. Firstly, there is a continuous demand for new herbicides with improved efficacy and different mechanisms of action to manage weed resistance. researchgate.net Synthesizing and testing novel phenoxyacetate esters contributes to this goal. researchgate.net Secondly, the widespread historical and current use of phenoxy-based herbicides necessitates a thorough understanding of their environmental fate. nih.gov Research in this area examines their mobility in soil and water, their persistence, and their degradation pathways (e.g., hydrolysis, photolysis, and biodegradation). nih.gov Studying specific esters helps build models to predict the environmental behavior of this entire class of contaminants.

Overview of Research Paradigms Applicable to this compound

The study of this compound and related compounds employs a multidisciplinary set of research paradigms.

Table 2: Common Research Methodologies for Phenoxyacetate Esters

| Paradigm | Techniques and Applications |

|---|---|

| Chemical Synthesis | The primary route involves the reaction of a substituted phenol (B47542) (e.g., 4-chloro-2-nitrophenol) with an alkyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base. mdpi.com Another method is Steglich esterification, which couples the phenoxyacetic acid with an alcohol. researchgate.net |

| Structural Characterization | Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and Fourier-transform infrared spectroscopy (FT-IR) are routinely used to confirm the chemical structure of newly synthesized compounds. mdpi.comresearchgate.netresearchgate.net Single-crystal X-ray diffraction provides definitive structural elucidation and information on molecular conformation and intermolecular interactions. mdpi.comnih.gov |

| Biological and Ecotoxicological Evaluation | In vitro assays are used to screen for biological activity, including enzyme inhibition assays (e.g., for COX-2) mdpi.com, cytotoxicity assays against cancer cell lines mdpi.com, and antimicrobial susceptibility tests. For environmental applications, phytotoxicity is assessed through germination and root development studies on model plants. researchgate.net |

| Computational Chemistry | In silico methods, including molecular docking, are used to predict and rationalize the binding of derivatives to biological targets like enzymes. mdpi.com Density Functional Theory (DFT) calculations are employed to investigate the electronic and molecular structure of these compounds. mdpi.com |

These paradigms, from synthesis to computational modeling, provide a comprehensive framework for investigating the properties and potential applications of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(12(14)15)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLVUFOLWZHSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Chloro 4 Nitrophenoxy Acetate

Elucidation of Optimized Synthesis Pathways for Ethyl 2-(2-chloro-4-nitrophenoxy)acetate

The efficient synthesis of this compound is crucial for its availability for further studies and applications. Various methodologies have been explored to optimize the yield, reaction time, and environmental impact of its production.

Williamson Ether Synthesis Approaches and Mechanistic Considerations

The Williamson ether synthesis is a cornerstone for the preparation of ethers, including aryloxyacetates. mdpi.comresearchgate.netcrdeepjournal.org This S\textsubscriptN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com In the context of this compound, the synthesis involves the reaction of 2-chloro-4-nitrophenoxide with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate (B1199739).

The general mechanism begins with the deprotonation of 2-chloro-4-nitrophenol (B164951) by a suitable base to form the more nucleophilic 2-chloro-4-nitrophenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion and forming the desired ether linkage.

Key factors influencing the efficiency of this synthesis include the choice of base, solvent, and reaction temperature. Strong bases like sodium hydride (NaH) or potassium hydride (KH) can be employed to ensure complete deprotonation of the phenol (B47542). masterorganicchemistry.com However, milder bases such as potassium carbonate (K₂CO₃) are also effective, particularly when coupled with polar aprotic solvents like acetone or dimethylformamide (DMF), which can solvate the cation and enhance the nucleophilicity of the phenoxide. nih.govmdpi.com The reaction is typically carried out at elevated temperatures to increase the reaction rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-chloro-4-nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | This compound |

| 2-chloro-4-nitrophenol | Ethyl chloroacetate | NaH | DMF | This compound |

Phase-Transfer Catalysis in the Synthesis of Related Phenoxyacetate (B1228835) Esters

Phase-transfer catalysis (PTC) has emerged as a powerful technique for accelerating reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased yields, and the use of inexpensive and environmentally benign reagents. researchgate.netcrdeepjournal.orgfzgxjckxxb.comwikipedia.org In the synthesis of phenoxyacetate esters, PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent. unishivaji.ac.in

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), are commonly employed as phase-transfer catalysts. wikipedia.org The lipophilic cation of the catalyst pairs with the phenoxide anion, forming an ion pair that is soluble in the organic phase. This allows the phenoxide to react with the ethyl haloacetate. The catalyst cation then returns to the aqueous or solid phase to repeat the cycle.

For the synthesis of a related compound, ethyl 2-(4-nitrophenoxy)acetate, a solid-liquid PTC system using anhydrous potassium carbonate as the base and a quaternary ammonium salt as the catalyst in an organic solvent has been shown to be effective. ijche.com This approach avoids the need for a separate aqueous phase and can lead to high yields under relatively mild conditions.

| Phenol | Alkylating Agent | Base | Catalyst | Solvent | Product |

| p-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Tetrabutylammonium bromide | Chlorobenzene | Ethyl 2-(4-nitrophenoxy)acetate |

Exploration of Sonochemical Assistance in Reaction Kinetics for Related Compounds

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. umb.edu The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. nih.gov

In the synthesis of ethyl 2-(4-nitrophenoxy)acetate, the use of ultrasound in conjunction with phase-transfer catalysis has been demonstrated to be highly effective. ijche.comijche.com Ultrasonic irradiation at a frequency of 28 kHz was found to accelerate the reaction between p-nitrophenol and ethyl bromoacetate in a solid-liquid PTC system. ijche.com This sonochemical assistance can lead to higher selectivity and reaction rates, often under milder conditions than conventional heating. ijche.com The ultrasonic waves are believed to enhance the mass transfer of reactants between the solid and liquid phases and to activate the surfaces of the solid reactants. researchgate.net

Regiospecificity and Stereoselectivity in the Synthesis of Substituted Aryloxyacetates

In the synthesis of substituted aryloxyacetates from phenols with multiple potential nucleophilic sites, regioselectivity becomes a critical consideration. For 2-chloro-4-nitrophenol, the phenoxide oxygen is the primary site of nucleophilic attack in the Williamson ether synthesis, leading to O-alkylation. C-alkylation, while possible under certain conditions with alkali phenoxides, is generally not a major competing pathway in this reaction. francis-press.com The electronic effects of the chloro and nitro substituents on the aromatic ring influence the nucleophilicity of the phenoxide oxygen.

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as no new chiral centers are formed. However, if the synthesis were to involve a chiral starting material or if subsequent reactions were to introduce a stereocenter, then the principles of stereoselective synthesis would become important. For instance, the synthesis of chiral aryloxyacetic acids has been achieved through methods such as the alkylation of chiral precursors. mdpi.comnih.gov

Derivatization Strategies for Structural Modification of this compound Core

The this compound molecule offers several sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. The ester moiety is a particularly attractive target for such modifications.

Chemical Modifications at the Ester Moiety

The ester group can undergo a variety of transformations, providing access to a range of functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-chloro-4-nitrophenoxy)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide and generally proceeds to completion. mdpi.comnih.govresearchgate.net Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium towards the products. mdpi.comnih.govresearchgate.net

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This transesterification reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, can be facilitated by heating or by using a catalyst. organic-chemistry.orgnih.govresearchgate.net The product of this reaction would be 2-(2-chloro-4-nitrophenoxy)acetamide or its N-substituted derivatives.

Reduction: The ester group can be reduced to a primary alcohol, 2-(2-chloro-4-nitrophenoxy)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov This transformation provides another avenue for further functionalization of the molecule.

| Starting Material | Reagent(s) | Product |

| This compound | NaOH(aq), H₂O | 2-(2-chloro-4-nitrophenoxy)acetic acid |

| This compound | R'OH, H⁺ or OR'⁻ | Alkyl 2-(2-chloro-4-nitrophenoxy)acetate |

| This compound | R₂NH | N,N-Dialkyl-2-(2-chloro-4-nitrophenoxy)acetamide |

| This compound | LiAlH₄, then H₂O | 2-(2-chloro-4-nitrophenoxy)ethanol |

Transformations of the Nitro Group and Chloro Substituent on the Phenyl Ring

The phenyl ring of this compound is activated towards various chemical transformations due to the presence of the electron-withdrawing nitro group and the labile chloro substituent. These functionalities serve as synthetic handles for introducing further molecular diversity.

The primary transformation of the nitro group is its reduction to an amino group. This conversion is a cornerstone of aromatic chemistry and can be achieved through several methods, with the choice of reagent depending on the presence of other functional groups and the desired selectivity. researchgate.netwikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method is highly efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as Pd/C can also catalyze dehalogenation, potentially cleaving the C-Cl bond. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel is often a suitable alternative. commonorganicchemistry.com

Chemical reduction methods offer a wide range of selectivities and conditions. scispace.com Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are effective for reducing aryl nitro groups to anilines. commonorganicchemistry.comscispace.com These methods are generally mild and tolerate many other functional groups. commonorganicchemistry.com For instance, the reduction of a nitro group on a related compound, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, was successfully achieved using iron powder in glacial acetic acid to yield an amine intermediate. researchgate.net

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Key Features | Potential Side Reactions |

|---|---|---|---|

| H₂/Pd-C | Ethanol (B145695), Ethyl Acetate (B1210297) | High efficiency, clean reaction. commonorganicchemistry.com | May cause dehalogenation of aryl chlorides. commonorganicchemistry.com |

| H₂/Raney Nickel | Ethanol | Effective for nitro reduction, less prone to dehalogenation than Pd/C. commonorganicchemistry.com | --- |

| Fe/CH₃COOH | Acetic Acid | Mild conditions, good for preserving other reducible groups. commonorganicchemistry.comresearchgate.net | Requires acidic workup. |

| SnCl₂·2H₂O/HCl | Ethanol, HCl | Mild method, good functional group tolerance. researchgate.netcommonorganicchemistry.com | Stoichiometric amounts of tin salts are produced. |

| Na₂S·9H₂O | DMF | Useful when hydrogenation or acidic conditions are not suitable. researchgate.net | Can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com |

The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group in the para-position significantly activates the ring towards attack by nucleophiles at the carbon bearing the chlorine atom. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. scispace.com

A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. For example, kinetic studies on the aminolysis of similar 2-chloro-4-nitrophenyl benzoates have shown that the reaction proceeds through a stepwise mechanism. researchgate.net The reactivity is highly dependent on the nucleophilicity of the attacking species. scispace.comresearchgate.net In the case of sulfur nucleophiles, such as thiophenolate anions, substitution can be highly efficient, sometimes even preferentially displacing a nitro group over a halogen depending on the substrate and reaction conditions. researchgate.net

Synthesis of Analogues with Variations in the Ether Linkage (e.g., Thioether)

The ether linkage in this compound can be replaced with other heteroatom linkages to generate structural analogues with potentially different chemical and physical properties. A prominent example is the synthesis of the corresponding thioether analogue.

The synthesis of a thioether analogue, Ethyl 2-((2-chloro-4-nitrophenyl)thio)acetate, can be accomplished via a nucleophilic aromatic substitution reaction. This strategy involves reacting 2,5-dichloronitrobenzene with a sulfur-based nucleophile, such as ethyl 2-mercaptoacetate.

The proposed synthetic route is as follows:

Deprotonation of the Thiol: Ethyl 2-mercaptoacetate is treated with a suitable base, such as sodium ethoxide or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding thiolate anion, which is a potent nucleophile.

Nucleophilic Aromatic Substitution (SNAr): The in-situ generated thiolate anion is then reacted with 2,5-dichloronitrobenzene. The thiolate attacks the carbon atom bearing the chlorine at the 2-position, which is activated by the para-nitro group. The chloride ion is displaced as a leaving group, forming the desired thioether linkage.

This reaction is analogous to the Williamson ether synthesis but is applied to the formation of a thioether from an activated aryl halide. The choice of 2,5-dichloronitrobenzene as the starting material is crucial, as the chlorine atom ortho to the nitro group is significantly more activated towards nucleophilic attack than the one meta to it. The reaction of polysubstituted aromatic nitro compounds with sulfur nucleophiles often shows high regioselectivity, with preferential displacement of the substituent ortho or para to the nitro group. researchgate.net The synthesis of various thioether-containing compounds often relies on the high nucleophilicity of sulfur to displace halides from activated aromatic rings. nih.gov

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove starting materials, by-products, and other impurities. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Recrystallization is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For compounds with structures similar to this compound, solvent systems involving ethyl acetate and a non-polar co-solvent like n-hexane are commonly employed. google.com The process often involves dissolving the crude material in a minimal amount of hot ethyl acetate, followed by the slow addition of n-hexane until turbidity is observed. Cooling this solution then induces crystallization of the pure product. google.com

Column Chromatography is another powerful technique for purification, particularly for separating mixtures of compounds with similar polarities or for isolating pure products from complex reaction mixtures. Silica gel is the most common stationary phase for compounds of this type. The separation is based on the differential adsorption of the components of the mixture to the silica gel. A solvent system (eluent) is chosen to move the compounds down the column at different rates. A typical eluent for a moderately polar compound like this compound would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.

Table 2: Purification Techniques for this compound

| Technique | Stationary Phase/Solvent System | Principle of Separation | Typical Application |

|---|---|---|---|

| Recrystallization | Ethyl acetate / n-Hexane google.com | Differential solubility of the compound and impurities at different temperatures. | Final purification of crude solid product to obtain high-purity, crystalline material. |

| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Differential adsorption of components onto the stationary phase. | Separation of the target compound from starting materials and by-products after the reaction. |

| Suction Filtration | N/A | Physical separation of a solid from a liquid. | Isolation of the crude or recrystallized solid product from the reaction mixture or mother liquor. google.com |

Following purification, the identity and purity of the isolated research-grade compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Investigative Studies into the Biological Activity of Ethyl 2 2 Chloro 4 Nitrophenoxy Acetate in Plant Systems

Characterization of Plant Growth Regulatory Effects of Ethyl 2-(2-chloro-4-nitrophenoxy)acetate.nih.goveagri.orgresearchgate.net

Phenoxyacetic acids are a well-studied class of compounds known for their effects on plant growth, with some acting as synthetic auxins and others as anti-auxins or transport inhibitors. nih.govnih.gov The biological activity of these derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the aromatic ring. nih.govzobodat.at For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a potent synthetic auxin that persists in plant tissues, leading to unregulated growth at high concentrations. nih.govnih.gov Conversely, other structural analogs can interfere with auxin perception or transport. nih.goviwate-u.ac.jp Given its structure, this compound is hypothesized to modulate plant growth by interacting with the auxin pathway.

Methodologies for Assessing Growth Inhibition and Promotion in Model Plant Species (e.g., Arabidopsis thaliana, maize coleoptiles).uni.edunih.gov

To characterize the plant growth regulatory effects of a compound like this compound, researchers employ standardized bioassays using model plant systems. Two of the most classical and informative assays are the maize (Zea mays) coleoptile elongation test and the Arabidopsis thaliana root growth inhibition assay.

The maize coleoptile elongation bioassay is a historic and definitive test for auxin-like activity. uni.edunih.gov The procedure involves:

Germinating maize kernels in darkness to produce etiolated seedlings with elongated coleoptiles. uni.edunih.gov

Excising sub-apical sections (typically 10 mm) from these coleoptiles after a period of depletion to remove endogenous auxin. nih.gov

Incubating these sections in a buffered solution containing various concentrations of the test compound. nih.govresearchgate.net

Measuring the change in length of the coleoptile sections after a set incubation period (e.g., 12-24 hours). researchgate.net

Promotion of elongation beyond the control (buffer alone) indicates auxin-like activity, while a lack of elongation or inhibition suggests an absence of auxin activity or potential inhibitory effects. uni.edu

The Arabidopsis thaliana root growth assay is a versatile method used to assess the effects of compounds on cell division and elongation, and to screen for auxin agonists and antagonists. nih.govnih.gov Key aspects of this methodology include:

Growing Arabidopsis seedlings on vertical agar (B569324) plates containing a defined nutrient medium.

Transferring seedlings to new plates supplemented with a range of concentrations of the test compound.

Measuring primary root elongation and counting the number of lateral roots over several days.

Inhibition of primary root elongation is a characteristic response to both auxins and auxin transport inhibitors. nih.gov For example, auxins like Indole-3-acetic acid (IAA) and synthetic auxins inhibit root growth, while promoting lateral root formation. nih.gov Auxin transport inhibitors also typically inhibit primary root growth and can suppress lateral root development. nih.gov

Dose-Response Dynamics in Plant Bioassays (Focus on academic experimental design).researchgate.netresearchgate.net

The experimental design for assessing the biological activity of a novel compound like this compound requires a carefully planned dose-response analysis. This allows for the determination of key parameters such as the optimal concentration for a given effect and the concentration at which inhibitory effects become dominant. researchgate.netresearchgate.net

A typical academic experimental design involves testing the compound across a wide range of concentrations, often in logarithmic increments (e.g., from 10⁻⁹ M to 10⁻⁴ M). This approach ensures that the full spectrum of responses, from subsensitive to ultrasensitive, can be captured. researchgate.net For many classical auxins, the dose-response curve for coleoptile elongation is bell-shaped; at low concentrations, they promote growth, but at supra-optimal concentrations, they become inhibitory. researchgate.net In contrast, some auxin analogs may show a saturation curve where activity platetops without becoming inhibitory at higher concentrations. researchgate.net

In Arabidopsis root assays, the dose-response would focus on the concentration-dependent inhibition of primary root growth and the promotion or inhibition of lateral root formation. By comparing the dose-response curves of the test compound to those of known auxins (e.g., IAA, 2,4-D) and inhibitors (e.g., 1-Naphthylphthalamic acid (NPA)), researchers can classify its mode of action. researchgate.netnih.gov

Table 1: Illustrative Dose-Response Data for Auxin-like Compounds in Maize Coleoptile Elongation Assay

| Compound | Concentration (M) | Mean Elongation (% of Control) | Response Type |

| IAA (Control) | 10⁻⁷ | 150% | Promotion |

| IAA (Control) | 10⁻⁵ | 250% | Peak Promotion |

| IAA (Control) | 10⁻³ | 90% | Inhibition |

| Compound X | 10⁻⁷ | 110% | Slight Promotion |

| Compound X | 10⁻⁵ | 180% | Moderate Promotion |

| Compound X | 10⁻³ | 175% | Saturation |

Note: This table presents hypothetical data based on typical results from such assays to illustrate the concept of dose-response dynamics. researchgate.net

Mechanistic Exploration of Auxin Transport Modulation by this compound and its Analogs.nih.govpsu.edu

The regulated movement of auxin throughout the plant, known as polar auxin transport, is critical for numerous developmental processes, including gravitropism and organ formation. cuni.czuni-konstanz.de This transport is mediated by specific influx and efflux carrier proteins. nih.govnih.gov Many synthetic compounds exert their effects by disrupting this transport system. nih.govkit.edu Given its structure, this compound could potentially modulate auxin transport by interacting with these carriers.

Evaluation of Indole-3-acetic acid (IAA) Influx Carrier Inhibition.nih.govnih.gov

The primary carrier responsible for auxin influx into cells is AUX1 (AUXIN RESISTANT 1) and its homologs. nih.govnih.gov The function of AUX1 is particularly crucial for processes like root gravitropism, which requires the rapid redistribution of auxin in the root tip. nih.govpsu.edu Several compounds have been identified as inhibitors of auxin influx, including 1-naphthoxyacetic acid (1-NOA) and 3-chloro-4-hydroxyphenylacetic acid (CHPAA). nih.govnih.gov These inhibitors are valuable because they can mimic the phenotype of the aux1 mutant, which has agravitropic roots. nih.govpsu.edu

To evaluate if this compound acts as an auxin influx inhibitor, researchers would perform experiments to see if it can phenocopy the aux1 mutation. This involves observing if the compound induces agravitropic root growth in wild-type Arabidopsis seedlings. Furthermore, a key experiment is to test for rescue of the phenotype; the agravitropic phenotype caused by a true influx inhibitor can be rescued by treatment with membrane-permeable auxins like 1-naphthaleneacetic acid (1-NAA), but not by auxins like 2,4-D that require the AUX1 carrier for efficient uptake into cells. nih.govpsu.edu

Methodologies for Assessing Polar Auxin Transport Disruption

Disruption of polar auxin transport, which is primarily controlled by the PIN-FORMED (PIN) family of efflux carriers, can be assessed using both direct and indirect methods. uni-konstanz.dekit.edu

Direct Transport Assays: These methods directly measure the movement of radiolabeled auxin ([³H]-IAA) through plant tissues. In a typical root assay, an agar block containing [³H]-IAA is applied to the root tip of an Arabidopsis seedling. researchgate.net After an incubation period, the root is sectioned, and the amount of radioactivity in each segment is measured using scintillation counting. A compound that inhibits polar auxin transport would cause a reduction in the amount of [³H]-IAA that moves from the tip into the more basal parts of the root. researchgate.net

Indirect Physiological Assays: The disruption of polar auxin transport leads to distinct physiological phenotypes. The most common indirect assay is the root gravitropism assay . nih.gov

Seedlings are grown on vertical plates containing the test compound.

The plates are rotated 90 degrees to provide a gravitropic stimulus.

The angle of root curvature is measured after 24-48 hours. Inhibitors of either auxin influx or efflux disrupt the establishment of an auxin gradient across the root tip, leading to a loss of gravitropic response. nih.govnih.gov

Investigation of Interactions with Auxin Signaling Pathways (e.g., DR5::GUS expression).nih.govresearchgate.netnih.gov

To visualize the effect of a compound on the cellular response to auxin, researchers utilize transgenic reporter lines. The most widely used is the DR5::GUS (or DR5::GFP) reporter system. nih.govoregonstate.eduusp.br The DR5 promoter is a synthetic promoter containing multiple repeats of an auxin-responsive element (AuxRE) that drives the expression of a reporter gene, typically β-glucuronidase (GUS). researchgate.netnih.gov The intensity and location of the GUS staining (a blue precipitate) or GFP fluorescence provide a proxy for the level of auxin signaling output. nih.govnih.gov

To investigate the effects of this compound, DR5::GUS Arabidopsis seedlings would be treated with the compound.

If the compound has auxin-like activity , it would be expected to induce DR5::GUS expression throughout the seedling, similar to treatment with exogenous IAA. bioone.org

If the compound inhibits auxin transport , it would alter the normal pattern of DR5 expression. For example, an efflux inhibitor would cause auxin to accumulate in the central cylinder of the root tip, leading to intense, localized DR5 staining, while depleting it from the outer tissues. cuni.czbioone.org

If the compound acts as an anti-auxin by blocking the signaling pathway, it could suppress the DR5::GUS expression that is normally induced by endogenous or exogenously applied auxin. iwate-u.ac.jp

Table 2: Expected Effects of Different Compound Classes on Auxin-Related Bioassays

| Assay | Auxin Agonist | Auxin Influx Inhibitor | Auxin Efflux Inhibitor |

| Maize Coleoptile Elongation | Promotion | No effect or slight inhibition | No direct effect |

| Arabidopsis Root Elongation | Inhibition | Inhibition | Inhibition |

| Arabidopsis Lateral Root Formation | Promotion | Inhibition | Inhibition |

| Root Gravitropism | Normal (at low conc.) | Disrupted | Disrupted |

| DR5::GUS Expression (Root Tip) | General induction | Altered pattern (phenocopies aux1) | Altered pattern (e.g., auxin accumulation in stele) |

Note: This table summarizes the generally expected outcomes for different classes of auxin-modulating compounds based on published research. nih.govresearchgate.netnih.govbioone.org

Comparative Analysis of Plant Biological Activities with Synthetic Auxins (e.g., 2,4-D) and Auxin Transport Inhibitors (e.g., 1-NOA)

No direct comparative studies between this compound, 2,4-D, and 1-NOA have been documented in the reviewed scientific literature. Synthetic auxins like 2,4-D are known to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), often leading to uncontrolled growth and eventual death in susceptible plants. Auxin transport inhibitors, such as 1-NOA, interfere with the movement of auxin within the plant, disrupting normal developmental processes. Without experimental data, any potential auxin-like or auxin-inhibiting activity of this compound is purely speculative.

Cellular and Subcellular Responses in Plant Tissues Induced by this compound Exposure

Detailed information regarding the cellular and subcellular responses of plant tissues to this compound is not available. For other phenoxyacetic herbicides, observed cellular effects typically include abnormal cell elongation, proliferation, and disruption of vascular tissues. Subcellular responses can involve changes in membrane integrity, gene expression, and protein synthesis. However, without specific studies on this compound, it is impossible to create data tables or provide detailed research findings on its specific impact at the cellular and subcellular levels in plants.

Structure Activity Relationship Sar Analysis of Ethyl 2 2 Chloro 4 Nitrophenoxy Acetate and Derivatives in Biological Contexts

Correlative Studies of Molecular Structure and Plant Growth Regulatory Efficacy

The efficacy of phenoxyacetic herbicides is fundamentally linked to the substitution pattern on the aromatic ring. These compounds function as synthetic auxins, and their ability to induce a phytotoxic response is dependent on their structural resemblance to IAA, allowing them to bind to auxin receptors in plants. wikipedia.orgnih.gov This interaction disrupts normal growth processes, including cell division and elongation, ultimately causing the plant's death. nih.gov The herbicidal action is most pronounced in dicotyledonous (broadleaf) plants, while monocotyledonous plants like corn and wheat show relative tolerance, providing the basis for their selective use in agriculture. wikipedia.orgresearchgate.net

Research has shown that specific combinations of substituents on the phenoxy ring are crucial for high herbicidal activity. Structure-activity relationship analyses indicate that a judicious combination of substituents can significantly enhance herbicidal effects. nih.gov The parent phenoxyacetic acid structure serves as a scaffold, with various functional groups added to modulate potency, selectivity, and uptake.

Table 1: Common Phenoxy Herbicides and Their Substitution Patterns

| Compound Name | Ring Substituents | Primary Application |

| 2,4-D | 2,4-dichloro | Selective broadleaf weed control in grass crops. researchgate.net |

| MCPA | 4-chloro, 2-methyl | Control of broadleaf weeds in cereals and pasture. wikipedia.org |

| 2,4,5-T | 2,4,5-trichloro | Broadleaf weed control (use now restricted). researchgate.net |

| Mecoprop | 4-chloro, 2-methyl (propionic acid side chain) | Control of broadleaf weeds, often in turf. wikipedia.org |

Impact of Halogen Substitution (2-chloro) on Biological Activity Profiles

The inclusion of halogen atoms, such as chlorine, is a common strategy in the design of bioactive molecules, including herbicides. The presence of a chlorine atom can substantially improve the intrinsic biological activity of a compound. eurochlor.org In the case of Ethyl 2-(2-chloro-4-nitrophenoxy)acetate, the chlorine atom at the 2-position (ortho-position) of the phenyl ring plays a multifaceted role.

Firstly, chlorination increases the lipophilicity of the molecule. researchgate.net This property enhances its ability to penetrate the waxy cuticle of plant leaves, leading to more efficient absorption and a higher concentration at the site of action. nih.govresearchgate.net Secondly, the chlorine atom's size and electronic properties can influence how the molecule binds to its target protein. researchgate.net The presence of a substituent at the ortho-position can affect the conformation of the side chain, which may be critical for optimal interaction with the auxin receptor. In some cases, the presence of a chlorine atom is crucial for significant biological activity, acting as a modulator of the compound's efficacy. eurochlor.orgresearchgate.net The substitution pattern is key; for instance, the difference in substituent positions between 2,4-D (2,4-dichloro) and MCPA (4-chloro-2-methyl) results in variations in their herbicidal spectrum and crop safety. wikipedia.org

Significance of the Nitro Group (4-nitro) in Modulating Bioactivity

The nitro group (NO₂) is a powerful electron-withdrawing group that profoundly influences a molecule's electronic properties and, consequently, its biological activity. nih.gov In this compound, the nitro group is located at the 4-position (para-position) of the phenyl ring. Its presence is significant for several reasons.

The strong electron-withdrawing nature of the nitro group can increase the acidity of the corresponding carboxylic acid (formed after in-vivo hydrolysis), which can be a critical factor for activity. Furthermore, the polar and electronic characteristics of the nitro group can facilitate specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues within the target protein's binding site. nih.govmdpi.com Research on various bioactive molecules has shown that the introduction of a nitro group can enhance efficacy. researchgate.netnih.gov Studies on other chemical classes, such as chalcones, have demonstrated that the position of the nitro group on the aromatic ring is a critical determinant of biological effects, including anti-inflammatory and vasorelaxant activities. mdpi.com This principle extends to herbicides, where the nitro group is considered a key pharmacophore that can modulate interactions with biomolecules and inhibit target enzymes. nih.gov

Role of the Ester Linkage and Alkyl Chain Length (ethyl) on Compound Potency and Selectivity

Phenoxyacetic herbicides are frequently formulated and applied as esters rather than as the free acids. wikipedia.org The ester form of this compound serves as a pro-herbicide or propesticide. wikipedia.org The ethyl ester group increases the molecule's lipophilicity, which allows for more efficient absorption through the plant's cuticle compared to the more polar carboxylic acid form. nih.gov

The length of the alkyl chain in the ester (the ethyl group in this case) can affect physical properties such as volatility and the rate of penetration and hydrolysis. While short-chain esters are effective, they can be volatile. Historically, a shift towards esters with longer alkyl chains was made to reduce volatility. nih.gov The choice of the ethyl group represents a balance between sufficient volatility for application and effective penetration and subsequent conversion to the active acid form.

Table 2: General Influence of Ester Alkyl Chain Length on Phenoxyacetate (B1228835) Properties

| Alkyl Chain Length | Volatility | Cuticular Penetration | General Characteristic |

| Short (e.g., Methyl, Ethyl) | Higher | Rapid | Faster-acting but can be more volatile. nih.gov |

| Long (e.g., Butyl, Octyl) | Lower | Slower | Reduced volatility, may provide more sustained release. nih.gov |

Analysis of Conformational Features and Their Influence on Target Interaction

The three-dimensional structure (conformation) of a herbicide molecule is paramount for its ability to bind to its biological target and exert its effect. For auxin-mimicking herbicides like the derivatives of phenoxyacetic acid, the target is an auxin-binding protein, a key component of the auxin signaling pathway. nih.gov The herbicidal molecule must adopt a specific conformation that fits into the binding site of this receptor, much like a key fits into a lock.

Computational and Theoretical Studies of Ethyl 2 2 Chloro 4 Nitrophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the fundamental electronic properties of a molecule. researchgate.net These properties govern the molecule's stability, reactivity, and intermolecular interactions.

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a compound. youtube.com The focus is often on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For phenoxyacetic acid derivatives, these calculations help in understanding their chemical behavior and potential for biological activity. mdpi.com While specific data for Ethyl 2-(2-chloro-4-nitrophenoxy)acetate is not publicly available, analysis of related phenoxyacetic acid herbicides provides representative values.

Table 1: Representative Frontier Orbital Energies for Analogous Herbicides

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|---|

| Phenoxyacetic Acid | DFT/B3LYP | -6.91 | -0.54 | 6.37 |

| 4-Chlorophenoxyacetic acid (4-CPA) | DFT/B3LYP | -6.99 | -0.87 | 6.12 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | DFT/B3LYP | -7.15 | -1.12 | 6.03 |

This table presents theoretical data for analogous compounds to illustrate typical energy ranges. The presence of electron-withdrawing chloro and nitro substituents on this compound would be expected to lower both HOMO and LUMO energy levels and potentially narrow the HOMO-LUMO gap, indicating increased reactivity compared to the unsubstituted parent compound.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.org MEP maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com

For this compound, the MEP map would show distinct regions of charge:

Negative Potential (Red/Yellow): The most significant regions of negative potential are expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group due to their high electronegativity. researchgate.net The chloro substituent and the ether oxygen would also contribute to electronegative regions. walisongo.ac.id These sites are susceptible to interaction with electrophiles or positively charged parts of a receptor.

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the aromatic ring and the ethyl group. These areas are potential sites for interaction with nucleophiles or negatively charged residues in a protein binding pocket.

Neutral Potential (Green): The carbon backbone of the molecule would exhibit more neutral potential.

This charge distribution is critical for the molecule's ability to enter and bind to the active site of a target protein.

Molecular Docking Simulations with Putative Plant Protein Targets (e.g., Auxin Receptors, Transporters)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov For auxin-like herbicides, the primary targets are components of the auxin signaling pathway, such as the TIR1/AFB family of F-box proteins, which act as auxin receptors. pnas.orgoup.comresearchgate.net

Docking simulations of phenoxyacetic acid herbicides like 2,4-D into the auxin receptor TIR1 have revealed a "molecular glue" mechanism. oup.comproteopedia.org The herbicide does not cause a conformational change in the receptor but instead fits into a surface pocket, stabilizing the interaction between TIR1 and its substrate, an Aux/IAA repressor protein. biorxiv.org This enhanced interaction leads to the degradation of the repressor and subsequent over-activation of auxin-responsive genes, causing uncontrolled growth and plant death.

For this compound, the binding mode within the TIR1 pocket is expected to be analogous to that of 2,4-D. The key interactions, or "fingerprints," would include:

Hydrogen Bonding: The carboxylate group (or in this case, the ester which may be hydrolyzed in vivo to the active acid form) is crucial for forming hydrogen bonds with specific residues in the binding pocket, such as an arginine residue. proteopedia.org

Hydrophobic Interactions: The substituted aromatic ring fits into a hydrophobic cavity, with the chloro and nitro substituents influencing the fit and interaction strength. oup.comproteopedia.org

π-Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues of the protein.

Table 2: Typical Binding Interactions for Auxin-like Herbicides in the TIR1 Receptor Pocket

| Interaction Type | Ligand Moiety | Key Receptor Residues (Typical) |

|---|---|---|

| Hydrogen Bonding | Carboxylate/Ester Carbonyl | Arginine, Serine |

| Hydrophobic Interactions | Aromatic Ring, Substituents | Leucine, Phenylalanine, Valine |

| van der Waals Forces | Entire Ligand | Various pocket-lining residues |

The strength of the interaction between a ligand and its receptor is quantified by the binding affinity, often expressed as the dissociation constant (Kd). A lower Kd value indicates a stronger binding interaction. Docking programs can estimate this affinity by calculating a scoring function that represents the free energy of binding.

Experimental studies have determined the binding affinities for natural auxin (IAA) and synthetic auxins with the TIR1 receptor. Synthetic auxins like 2,4-D and NAA typically show a lower binding affinity (higher Kd) for TIR1 compared to IAA. oup.com This suggests that while they effectively hijack the receptor machinery, the interaction is quantitatively different from that of the natural hormone. The binding affinity of this compound would be influenced by its specific substitution pattern, with the chloro and nitro groups playing a key role.

Table 3: Experimentally Determined Binding Affinities for Auxins with the TIR1-Aux/IAA Co-receptor Complex

| Compound | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Indole-3-acetic acid (IAA) | ~84 nM | oup.com |

| 1-Naphthaleneacetic acid (NAA) | ~1 order of magnitude lower affinity than IAA | oup.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~1 order of magnitude lower affinity than IAA | oup.com |

This table provides context for the expected range of binding affinities for auxin-like compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Plant Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For herbicides, the goal is to develop a mathematical equation that can predict the herbicidal (or phytotoxic) activity of a new compound based on its calculated physicochemical properties, known as molecular descriptors. mdpi.com

For a series of phenoxyacetic acid derivatives including this compound, a QSAR model would be developed to predict plant biological activity. This involves calculating a range of descriptors for each molecule and using statistical methods like multiple linear regression to find the best correlation with experimentally measured activity. mdpi.commdpi.com

Key molecular descriptors relevant to the herbicidal activity of phenoxyacetic acids include: mdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule. Hammett constants (σ) for the chloro and nitro substituents quantify their electron-withdrawing effects. The energy of the HOMO and LUMO and the dipole moment are also important. mdpi.com

Hydrophobic Descriptors: Lipophilicity, often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for a herbicide's ability to penetrate the waxy plant cuticle.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) or Taft steric parameters (Es) can be used to quantify how the size of substituents affects the fit in the receptor pocket.

The resulting QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced herbicidal activity. nih.gov

Table 4: Common Descriptors Used in QSAR Models for Phenoxyacetic Acid Herbicides

| Descriptor Class | Example Descriptor | Property Represented | Typical Influence on Herbicidal Activity |

|---|---|---|---|

| Electronic | Hammett constant (σ) | Electron-withdrawing/donating nature of substituents | Influences receptor binding and reactivity |

| Electronic | Dipole Moment (μ) | Molecular polarity | Affects solubility and transport |

| Hydrophobic | logP | Lipophilicity | Crucial for membrane and cuticle penetration |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects fit within the binding site |

Descriptor Selection and Feature Engineering

The development of robust Quantitative Structure-Activity Relationship (QSAR) models is fundamentally reliant on the meticulous selection of molecular descriptors and effective feature engineering. These descriptors, which are numerical representations of a molecule's physicochemical properties, are crucial for building predictive models of biological activity or other properties. The process typically involves calculating a wide array of descriptors, followed by the application of sophisticated algorithms to select the most relevant features, thereby reducing model complexity and the risk of overfitting.

For nitroaromatic compounds, a class to which this compound belongs, QSAR studies often consider a variety of descriptors. These can include:

Electronic Descriptors: Such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's reactivity and electron-donating or -accepting capabilities. The distribution of partial charges on atoms is also a key electronic descriptor.

Topological Descriptors: These describe the connectivity and branching of atoms within a molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into a molecule's electronic structure and energy.

Hydrophobicity Descriptors: Commonly represented by the octanol-water partition coefficient (logP), which is critical for understanding a compound's behavior in biological systems.

However, without specific studies on this compound, the precise descriptors that would be most influential in a QSAR model for this particular compound remain undetermined.

Model Validation and Predictive Performance

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power. This process involves a series of statistical checks on both the data used to build the model (the training set) and on an independent set of data (the test set).

Key validation metrics include:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training data.

Cross-validated R² (q²): Typically obtained through leave-one-out (LOO) cross-validation, this metric assesses the internal predictive ability of the model.

External Validation: The model's predictive performance is evaluated on an external test set, with metrics such as the predictive R² (R²_pred) being calculated.

The development and validation of a predictive QSAR model for this compound would require experimental data on its biological activity or a specific property of interest. As no such studies are currently available, the predictive performance of any computational model for this compound cannot be assessed.

Molecular Dynamics Simulations to Explore Ligand-Target Recognition and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into how a ligand, such as this compound, might interact with a biological target, like an enzyme or receptor. By simulating the movements and interactions of atoms, MD can help to elucidate the binding modes, conformational changes, and energetic profiles that govern ligand-target recognition.

A typical MD simulation study would involve:

System Setup: Building a model of the ligand-protein complex, solvating it in a water box, and adding ions to neutralize the system.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to observe the relevant biological events.

Analysis: Analyzing the trajectory to understand binding stability, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the ligand or the target protein.

In the absence of any identified biological targets or experimental data for this compound, conducting meaningful molecular dynamics simulations to explore its ligand-target recognition and conformational changes is not feasible.

Advanced Analytical Methodologies for Research and Characterization of Ethyl 2 2 Chloro 4 Nitrophenoxy Acetate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are paramount for separating Ethyl 2-(2-chloro-4-nitrophenoxy)acetate from starting materials, byproducts, or complex matrices, as well as for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netjocpr.com Due to the relatively low volatility of this compound, its direct analysis by GC-MS may be challenging. However, the analysis of more volatile precursors or specific degradation products is feasible. For instance, the detection of related starting materials like ethyl chloroacetate (B1199739) can be accomplished using GC techniques. researchgate.net

In research settings, GC-MS analysis of the target compound would typically involve the analysis of its more volatile synthetic precursors or degradation products. The electron ionization (EI) mass spectrometer fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" that allows for structural identification by comparing the fragmentation patterns with spectral libraries like the National Institute of Standards and Technology (NIST) database. jocpr.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Precursors

| Parameter | Value/Description |

|---|---|

| Column | ZB 5-MS capillary column (or equivalent non-polar column) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70°C, ramp at 6°C/min to 260°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reverse-phase (RP) HPLC is the most common mode used for this type of analysis. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an Ultraviolet-Visible (UV-Vis) detector, as the nitrophenoxy moiety of the compound is a strong chromophore. For higher sensitivity and selectivity, a Diode Array Detector (DAD) can be employed to acquire full UV-Vis spectra of the eluting peaks. For mass-compatible applications, formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 2: Typical HPLC Conditions for Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis or Diode Array Detector (DAD) at λmax (e.g., ~290-310 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity. sielc.comacs.orgguidechem.comnih.govnist.gov

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic protons will appear as complex multiplets in the downfield region due to their electronic environment and spin-spin coupling. The protons of the ethyl ester group will present as a characteristic quartet and triplet, while the methylene (B1212753) protons of the acetate (B1210297) bridge will appear as a singlet.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-3) | ~8.2 | d | ~2.5 | 1H |

| Aromatic (H-5) | ~8.0 | dd | ~9.0, 2.5 | 1H |

| Aromatic (H-6) | ~7.2 | d | ~9.0 | 1H |

| Methylene (-OCH₂CO-) | ~4.9 | s | - | 2H |

| Methylene (-OCH₂CH₃) | ~4.3 | q | ~7.1 | 2H |

| Methyl (-OCH₂CH₃) | ~1.3 | t | ~7.1 | 3H |

(Predicted values are based on standard chemical shift ranges and data from structurally related compounds)

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The positions of these peaks confirm the presence of key functional groups, such as the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and acetate moieties. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, Cl). libretexts.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic (C-2, C-Cl) | ~155 |

| Aromatic (C-1, C-O) | ~148 |

| Aromatic (C-4, C-NO₂) | ~142 |

| Aromatic (C-5) | ~126 |

| Aromatic (C-3) | ~118 |

| Aromatic (C-6) | ~115 |

| Methylene (-OCH₂CO-) | ~66 |

| Methylene (-OCH₂CH₃) | ~62 |

| Methyl (-CH₃) | ~14 |

(Predicted values are based on standard chemical shift ranges and data from structurally related compounds) libretexts.org

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula. The monoisotopic mass of this compound (C₁₀H₁₀ClNO₅) is approximately 259.0248 g/mol . guidechem.com

Electron ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce further fragmentation, which helps in confirming the structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety. libretexts.orgmiamioh.edudocbrown.info

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 259/261 | [M]⁺ (Molecular Ion) | [C₁₀H₁₀ClNO₅]⁺ |

| 214/216 | [M - OC₂H₅]⁺ | [C₈H₅ClNO₄]⁺ |

| 187/189 | [M - COOC₂H₅]⁺ | [C₆H₄ClNO₃]⁺ |

| 173/175 | [Cl(NO₂)C₆H₃O]⁺ | [C₆H₃ClNO₃]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2980 | Aliphatic C-H | Stretch |

| ~1760 | C=O (Ester) | Stretch |

| ~1590, 1480 | Aromatic C=C | Stretch |

| ~1520, 1350 | N-O (Nitro group) | Asymmetric & Symmetric Stretch |

| ~1250 | Ar-O-C (Ether) | Asymmetric Stretch |

| ~1100 | C-O (Ester) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted nitrophenyl ring, a strong chromophore, makes this compound highly active in the UV region. The analysis of a related compound, ethyl-2-(4-aminophenoxy)acetate, shows strong absorption bands in the UV region. mdpi.com The spectrum is typically recorded in a solvent like ethanol (B145695) or acetonitrile. The position and intensity (λmax and molar absorptivity) of the absorption bands are characteristic of the conjugated system.

Table 7: Expected UV-Vis Spectral Data for this compound

| Solvent | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol/Acetonitrile | ~230-240 | π → π* |

| ~290-310 | n → π* / π → π* (Nitroaromatic) |

(Expected values are based on data from structurally related nitroaromatic compounds) mdpi.comresearchgate.net

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Intermolecular Interactions

The crystal structure of Ethyl 2-(4-nitrophenoxy)acetate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which describes the geometry of its unit cell. Analysis of the bond lengths and angles within the molecule indicates that they are within the normal ranges observed for similar organic compounds.

The crystallographic data for Ethyl 2-(4-nitrophenoxy)acetate is summarized in the interactive table below.

| Crystal Data | |

| Empirical Formula | C₁₀H₁₁NO₅ |

| Formula Weight | 225.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.3848 (11) Åb = 8.4482 (17) Åc = 24.238 (5) Åβ = 92.59 (3)° |

| Volume | 1101.5 (4) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.358 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature | 293 K |

| Data obtained for the related compound Ethyl 2-(4-nitrophenoxy)acetate. |

Development and Validation of Analytical Methods for Research Applications (e.g., Trace Analysis in Plant Extracts, Environmental Samples)

The detection and quantification of trace amounts of This compound in complex matrices such as plant extracts and environmental samples necessitate the development and validation of sensitive and selective analytical methods. While specific methods for this exact compound are not detailed in the available literature, established methodologies for the analysis of related phenoxyacetic acid herbicides provide a robust framework for its determination. These methods are crucial for residue analysis, environmental monitoring, and understanding the compound's behavior in biological systems.

The general approach for trace analysis involves sample preparation, chromatographic separation, and detection.

Sample Preparation: The initial step involves extracting the analyte from the sample matrix. For plant and soil samples, this often includes solvent extraction. Common techniques for sample clean-up and concentration include solid-phase extraction (SPE) and liquid-liquid extraction. The choice of sorbent for SPE, such as C18 or polymeric phases, is critical for isolating the target analyte from interfering substances.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for separating phenoxyacetic acid esters from other components in the extract.

HPLC: Reversed-phase HPLC with a C18 column is frequently employed, often using a gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic or acetic acid) to achieve optimal separation.

GC: For GC analysis, derivatization of the analyte may be necessary to improve its volatility and thermal stability. However, for the ethyl ester form, direct injection may be possible. The use of a mass spectrometry (MS) detector is highly advantageous for selective and sensitive detection.

Detection: Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is the preferred detection method due to its high selectivity and sensitivity, which allows for the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. Tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce background noise, leading to lower detection limits.

Method Validation: Any newly developed analytical method must be rigorously validated to ensure its suitability for the intended purpose. The validation process typically assesses several key parameters, as outlined by international guidelines. The following table summarizes the typical validation parameters and their acceptable ranges for trace analysis methods.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) |

Future Research Directions and Translational Potential in Academic Exploration

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) to Elucidate Comprehensive Plant Responses

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the complex biological cascade initiated by the application of Ethyl 2-(2-chloro-4-nitrophenoxy)acetate in plants. A systems-level approach, integrating transcriptomics and metabolomics, can move beyond identifying a single target site to mapping the entire network of physiological and biochemical changes.

Transcriptomics: RNA-sequencing (RNA-seq) can provide a comprehensive snapshot of the genes that are up- or down-regulated in a plant upon exposure to the compound. researchgate.net For synthetic auxin herbicides, transcriptomic studies have revealed rapid and consistent down-regulation of the photosynthetic machinery and significant changes in the expression of genes related to phytohormone metabolism and perception. oup.comnih.govsemanticscholar.orgresearchgate.net For instance, research on the weed Erigeron canadensis showed that auxin herbicide application enhanced the expression of the key abscisic acid (ABA) biosynthetic gene, 9-cis-epoxycarotenoid deoxygenase (NCED), leading to a rapid increase in ABA levels. oup.comnih.govsemanticscholar.orgresearchgate.net Future studies on this compound should focus on time-course transcriptomic analyses to capture both early and late responses, identifying primary response genes versus those involved in secondary stress effects. Such analyses can pinpoint novel regulatory hubs and signaling pathways affected by this specific chemical structure.

Metabolomics: Metabolomic profiling, which provides a global analysis of metabolites in a biological system, is a powerful tool for understanding the functional consequences of altered gene expression. nih.govmdpi.com Plant responses to chemical stressors involve significant metabolic reprogramming, affecting both primary and secondary metabolites. mdpi.comresearchgate.netcreative-proteomics.com By applying techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can identify and quantify hundreds of metabolites simultaneously. nih.govmdpi.com In the context of this compound, metabolomics can reveal which metabolic pathways are disrupted. For example, combined transcriptome and metabolome analysis has been used to identify key genes and metabolites in auxin synthesis and other hormone signaling pathways. mdpi.comsemanticscholar.org This integrated approach can validate the functional impact of gene expression changes observed in transcriptomic data and uncover unexpected metabolic shifts, providing a more holistic view of the plant's response. nih.gov

Table 1: Potential Omics-Based Research Approaches for this compound

| Omics Technology | Research Question | Potential Findings | Relevant Techniques |

|---|---|---|---|

| Transcriptomics | Which genes and pathways are immediately affected by the compound? | Identification of primary auxin response genes, hormone cross-talk pathways (e.g., with ABA, ethylene), and stress-related transcription factors. | RNA-seq, de novo transcriptome assembly for non-model species. researchgate.net |

| Metabolomics | How does the compound alter the plant's metabolic profile? | Changes in amino acids, sugars, organic acids, and secondary metabolites (e.g., phenylpropanoids, flavonoids) indicating specific pathway disruptions. mdpi.comresearchgate.net | Untargeted LC-MS, GC-MS. nih.gov |

| Integrated Omics | How do gene expression changes correlate with metabolic shifts? | Linking upregulated detoxification genes (e.g., GSTs, P450s) to the appearance of specific herbicide metabolites; correlating hormone gene expression with actual hormone levels. mdpi.comnih.gov | Weighted Gene Co-expression Network Analysis (WGCNA), pathway enrichment analysis. |

Rational Design of Next-Generation Plant Growth Regulators Based on Mechanistic Insights

A thorough understanding of the structure-activity relationships (SAR) is fundamental to designing new and improved agrochemicals. mdpi.comnih.gov By systematically modifying the structure of this compound—for instance, by altering the position or nature of the substituents on the phenyl ring or changing the ester group—and correlating these changes with biological activity, researchers can build predictive models for designing next-generation plant growth regulators. mdpi.comresearchgate.net

Mechanistic insights gained from omics studies are crucial for this process. If transcriptomic data reveals that the compound interacts with a specific family of auxin receptors or transport proteins, new molecules can be designed to have higher affinity or selectivity for these targets. Molecular docking studies can be employed to model the interaction between newly designed derivatives and their putative protein targets, such as acetolactate synthase or other enzymes, helping to prioritize compounds for synthesis and testing. nih.gov The goal is to develop regulators with enhanced efficacy, greater crop selectivity, or novel modes of action to combat herbicide resistance.

Table 2: Framework for Rational Design of Novel Plant Growth Regulators

| Step | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| 1. SAR Analysis | Determine the chemical features essential for activity. | Synthesize and test a library of analogues of this compound with varied substitutions. mdpi.com | A predictive model linking molecular structure to biological efficacy and selectivity. |